molecular formula C22H33N5OS B6036221 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide

3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B6036221
M. Wt: 415.6 g/mol
InChI Key: VWUGRKDSQNNYNB-UHFFFAOYSA-N
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Description

3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrrolidine Ring: This step often involves the use of reductive amination or other suitable methods to introduce the pyrrolidine moiety.

    Final Coupling: The final step involves coupling the benzothiadiazole-piperidine intermediate with the pyrrolidine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.

    Reduction: Reduction reactions can be used to modify the benzothiadiazole moiety or the amide linkage.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiadiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for understanding cellular processes.

Medicine

Medically, the compound has potential applications as a therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific receptors or enzymes involved in diseases.

Industry

Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(3-pyridinylmethyl)propanamide
  • **3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-(4-morpholinylmethyl)propanamide

Uniqueness

Compared to similar compounds, 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide stands out due to its unique combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5OS/c1-2-27-11-3-4-19(27)15-23-22(28)8-6-17-9-12-26(13-10-17)16-18-5-7-20-21(14-18)25-29-24-20/h5,7,14,17,19H,2-4,6,8-13,15-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUGRKDSQNNYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)CCC2CCN(CC2)CC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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